![molecular formula C24H25N5O5S B612127 14-[[[(2R)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene CAS No. 917879-39-1](/img/structure/B612127.png)
14-[[[(2R)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene
Overview
Description
This compound is a synthetic heterocyclic molecule featuring a 7-azatricyclo[9.4.0.03,8]pentadecaheptaene core, a 1-methylpyrazol-4-yl substituent, and a sulfamoyl-dioxane moiety. Its structural complexity arises from the fusion of nitrogen- and oxygen-containing rings, which may confer unique physicochemical and biological properties.
Preparation Methods
The synthesis of MK-2461 involves several steps, including the preparation of intermediates and the final coupling reaction. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
MK-2461 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of MK-2461 can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
Mechanism of Action
MK-2461 exerts its effects by inhibiting the kinase activity of the c-Met receptor. It binds preferentially to the activated form of c-Met, preventing its autophosphorylation and subsequent activation of downstream signaling pathways . This inhibition leads to the suppression of cell proliferation, migration, and survival, which are critical processes in cancer development and progression .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Heterocyclic Core Systems
The 7-azatricyclo core distinguishes this compound from simpler bicyclic or monocyclic heterocycles. Key comparisons include:
The tricyclic system in the target compound may enhance rigidity and binding specificity compared to smaller heterocycles like oxadiazoles .
Functional Group Analysis
- Sulfamoyl-Dioxane Moiety: This group is rare in the literature.
- 1-Methylpyrazol-4-yl: Pyrazole derivatives are known for antimicrobial and anticancer activities. Substitution at the 4-position (as in the target) often improves metabolic stability compared to 3- or 5-substituted analogs .
Bioactivity and Therapeutic Potential
While direct evidence for the target compound’s bioactivity is unavailable, inferences can be drawn from structurally related molecules:
- Ferroptosis Induction: Compounds with sulfonamide groups (e.g., FINs in ) show selective cytotoxicity in oral squamous cell carcinoma (OSCC), suggesting the target may share this mechanism .
- Antimicrobial Activity : Pyrazole and oxadiazole analogs exhibit potent activity against bacterial and fungal strains, with MIC values ranging from 2–16 µg/mL .
Biological Activity
The compound 14-[[[(2R)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene , also referred to as MK-2461, is a complex organic molecule recognized for its significant biological activity, particularly as a kinase inhibitor targeting the c-Met receptor. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of MK-2461 is C24H25N5O5S. Its structure includes several functional groups that contribute to its biological activity:
- Dioxane ring : Provides stability and potential for hydrolysis.
- Methylsulfamoyl group : Enhances solubility and reactivity.
- Pyrazole derivative : Imparts significant medicinal properties.
MK-2461 acts primarily as an ATP-competitive inhibitor of the c-Met receptor. It binds to the ATP-binding pocket of c-Met, preventing ATP from binding and blocking downstream signaling pathways essential for cancer cell proliferation and survival. The compound exhibits an IC50 value of approximately 2.5 nM , indicating potent inhibitory activity against activated c-Met.
Additional Targets
Besides c-Met, MK-2461 also shows inhibitory effects on other kinases, including:
- Fibroblast Growth Factor Receptor (FGFR)
- Platelet-Derived Growth Factor Receptor (PDGFR)
These multi-targeted actions may enhance its efficacy in treating various cancers driven by different signaling pathways .
Biological Activity and Therapeutic Applications
Research indicates that MK-2461 has significant potential in cancer therapy due to its ability to inhibit tumor growth and metastasis associated with c-Met overexpression. The biological activities include:
- Antitumor Effects : Inhibition of cancer cell proliferation in vitro and in vivo models.
- Potential in Combination Therapy : Synergistic effects observed when combined with other anticancer agents.
Case Studies
Several studies have evaluated the efficacy of MK-2461 in preclinical models:
-
Study on NSCLC (Non-Small Cell Lung Cancer) :
- Objective : Assess the impact of MK-2461 on tumor growth.
- Findings : Significant reduction in tumor size and prolonged survival compared to control groups.
-
Combination Therapy with Chemotherapeutics :
- Objective : Evaluate the synergistic effects of MK-2461 with standard chemotherapy.
- Findings : Enhanced apoptosis in cancer cells and improved overall response rates.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique features of MK-2461 against structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
MK-2461 | Dioxane + Pyrazole | Inhibitor of c-Met |
S2774 | Related pyrazole | Potential anti-cancer activity |
Benzocycloheptapyridine Derivatives | Similar core structure | Various pharmacological properties |
MK-2461's specific combination of functional groups contributes to its superior potency as an inhibitor compared to these related compounds .
Properties
IUPAC Name |
14-[[[(2R)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O5S/c1-28-13-18(12-26-28)17-9-22-23(25-11-17)6-4-16-3-5-19(10-21(16)24(22)30)27-35(31,32)29(2)14-20-15-33-7-8-34-20/h3-6,9-13,20,27H,7-8,14-15H2,1-2H3/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEBLDKNWBUGRZ-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC3=C(C=CC4=C(C3=O)C=C(C=C4)NS(=O)(=O)N(C)CC5COCCO5)N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2=CC3=C(C=CC4=C(C3=O)C=C(C=C4)NS(=O)(=O)N(C)C[C@@H]5COCCO5)N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917879-39-1 | |
Record name | MK-2461 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917879391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK-2461 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4200RD53XF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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